molecular formula C11H12O B1583845 Cyclobutyl phenyl ketone CAS No. 5407-98-7

Cyclobutyl phenyl ketone

Cat. No.: B1583845
CAS No.: 5407-98-7
M. Wt: 160.21 g/mol
InChI Key: MVEBDOSCXOQNAR-UHFFFAOYSA-N
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Description

Cyclobutyl phenyl ketone, also known as benzoylcyclobutane, is an organic compound with the molecular formula C₁₁H₁₂O. It is a ketone where a cyclobutyl group is bonded to a phenyl group through a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl phenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: On an industrial scale, this compound can be produced using similar Friedel-Crafts acylation methods, but with optimized conditions for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl phenyl ketone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to alcohols or hydrocarbons.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclobutyl phenyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutyl phenyl ketone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

  • Cyclohexyl phenyl ketone
  • Cyclopentyl phenyl ketone
  • Cyclopropyl phenyl ketone

Comparison: Cyclobutyl phenyl ketone is unique due to its four-membered cyclobutane ring, which imparts strain and influences its reactivity compared to its five- and six-membered counterparts. This strain can make this compound more reactive in certain chemical reactions, providing distinct advantages in synthetic applications .

Properties

IUPAC Name

cyclobutyl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEBDOSCXOQNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048201
Record name Cyclobutyl phenyl ketone
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5407-98-7
Record name Cyclobutyl phenyl ketone
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Record name Cyclobutyl phenyl ketone
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Record name Cyclobutyl phenyl ketone
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Record name Cyclobutyl phenyl ketone
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Synthesis routes and methods

Procedure details

In a 5-L round bottomed flask equipped with an overhead stirrer and a pressure equalizing additional funnel was placed 1500 mL of benzene and 1150 g (8.65 mole) of anhydrous aluminum chloride. The reaction vessel was cooled in an ice-salt bath. To this mixture was added very carefully over a 1.5 hour period 920 g (7.7 mole) of cyclobutanecarbonyl chloride. Following the addition, the cooling bath was removed and the mixture allowed to warm to room temperature overnight and cautiously poured onto ice. The phases were separated and the aqueous layer extracted three times with ethyl acetate. The organic layers were combined washed three times with saturated sodium bicarbonate three times with water, and once with brine. The solution was dried over anhydrous magnesium sulfate and the solvent removed under reduced pressure. The residue was distilled to give 1126 g of phenyl cyclobutyl ketone, bp 97°-102° C. at 0.1 mm Hg. NMR (CDCl3) 1.8-2.6 (m, 6 H), 4.0 (q, 1 H), 7.4-7.6 (m, 3 H), 7.8-8.0 (m, 2 H); IR (neat film) 2950, 1675, 1450, 1350, 1225, 960, and 700 cm-1.
Quantity
1150 g
Type
reactant
Reaction Step One
Quantity
920 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the metabolic pathways of cyclobutyl phenyl ketone in fish?

A: Research on rainbow trout liver slices revealed that this compound (CPK) undergoes metabolism, producing metabolites that may contribute to its estrogenic effects []. While the exact metabolic pathways were not fully elucidated, the study highlighted the importance of considering metabolite activity when assessing the environmental risk of CPK. This contrasts with benzophenone (DPK), where the parent compound appears to be the primary driver of estrogenic effects [].

Q2: How does the structure of this compound influence its reactivity in the Fischer indolization reaction?

A: The presence of the cyclobutyl ring in this compound significantly impacts its reactivity in the Fischer indolization reaction compared to cyclopropyl phenyl ketone []. When reacted with phenylhydrazine in ethanol with hydrogen chloride, this compound yields a series of hexahydrocyclopent[b]indole derivatives []. This differs from the reaction with cyclopropyl phenyl ketone, which produces 2,3,4,5-tetrahydro-2,6-diphenylpyridazine and 3-(2-chloroethyl)-2-phenylindole under similar conditions []. This difference in product formation highlights the impact of ring size on the reaction pathway.

Q3: Are there any analytical techniques available to study the environmental fate of this compound and its metabolites?

A: While specific techniques for environmental monitoring aren't detailed in the provided abstracts, the research on rainbow trout utilized a combination of GC-MS, HPLC, and LC-MS/MS to characterize the metabolism of CPK []. These analytical techniques are valuable tools for identifying and quantifying CPK and its metabolites in environmental samples, ultimately aiding in the assessment of its environmental impact and fate.

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